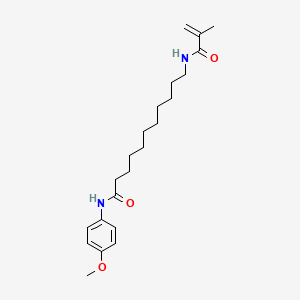
N-(4-methoxyphenyl)-11-(2-methylprop-2-enoylamino)undecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-11-(2-methylprop-2-enoylamino)undecanamide, also known as AM-1248, is a synthetic cannabinoid that has gained attention for its potential therapeutic applications. It belongs to the class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of the naturally occurring cannabinoids found in the cannabis plant.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(4-methoxyphenyl)-11-(2-methylprop-2-enoylamino)undecanamide and related compounds are often synthesized in the context of forensic science for the identification of contaminants in drug abuse cases. For instance, the Leuckart method, a common approach for the synthesis of amphetamines, has been investigated for its by-products, including methoxy derivatives of similar compounds (Błachut, Wojtasiewicz, & Czarnocki, 2002).
Novel diarylundecanones, structurally related to this compound, have been isolated from natural sources such as Ardisia arborescens. These compounds, including ardisinones, exhibit slight antimicrobial activity (Zheng, Deng, & Wu, 2004).
Antimicrobial Activity
- Some derivatives of this compound have been studied for their antimicrobial properties. For example, esterification of undec-10-enoic acid with derivatives of this compound showed potential antimicrobial activity (Rauf & Parveen, 2005).
Pharmaceutical Research
- The chemical structure of this compound and its derivatives have been explored in pharmaceutical research. They are used in the synthesis of compounds with potential therapeutic applications, such as in the treatment of neurodegenerative diseases (Zimmerman et al., 1986).
Chemical Analysis and Identification
- The structural analysis and identification of compounds related to this compound are crucial in various scientific fields. Techniques such as NMR, MS, and IR spectroscopy are employed for this purpose, providing detailed insights into the chemical properties of these compounds (Chen, Yeh, & Yang, 2011).
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-11-(2-methylprop-2-enoylamino)undecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-18(2)22(26)23-17-11-9-7-5-4-6-8-10-12-21(25)24-19-13-15-20(27-3)16-14-19/h13-16H,1,4-12,17H2,2-3H3,(H,23,26)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQBUCPTUMULHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
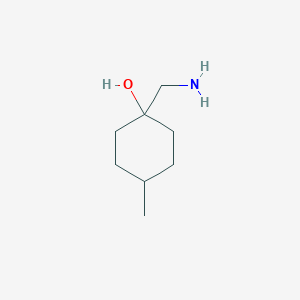

![N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]prop-2-enamide](/img/structure/B2368329.png)
![1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea](/img/structure/B2368332.png)
![Spiro[4.4]non-3-en-2-one](/img/structure/B2368333.png)
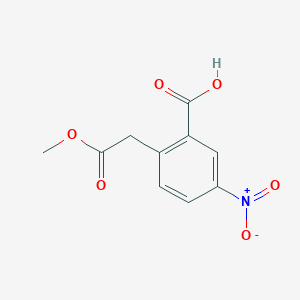
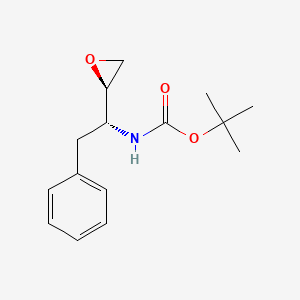
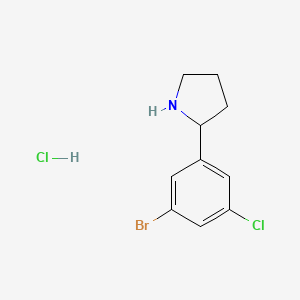
![4-butoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2368340.png)
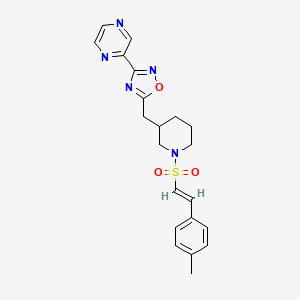
![3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2368342.png)

![6-methyl-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2368345.png)

